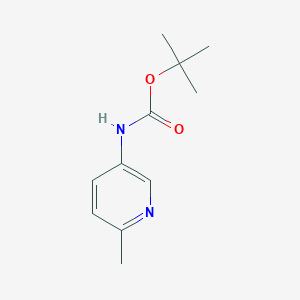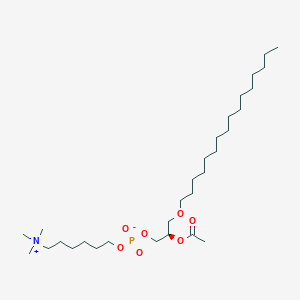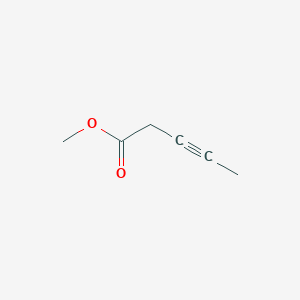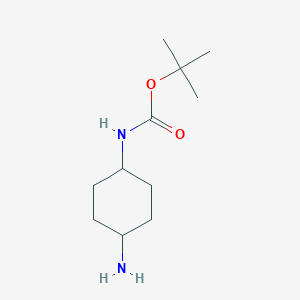
N-Boc-2-(Aminomethyl)pyridin
Übersicht
Beschreibung
N-Boc-2-(aminomethyl)pyridine, also known as tert-butyl (pyridin-2-ylmethyl)carbamate, is a chemical compound with the molecular formula C11H16N2O2. It is commonly used in organic synthesis as a protecting group for amines. The Boc (tert-butoxycarbonyl) group is widely employed due to its stability under various reaction conditions and its ease of removal.
Wissenschaftliche Forschungsanwendungen
N-Boc-2-(aminomethyl)pyridine has a wide range of applications in scientific research:
Wirkmechanismus
N-Boc-2-(aminomethyl)pyridine, also known as tert-Butyl (pyridin-2-ylmethyl)carbamate, is a chemical compound with the molecular formula C11H16N2O2 . This compound is used in various chemical reactions, particularly in the synthesis of amides
Target of Action
It’s known that this compound is used in the synthesis of amides , suggesting that it may interact with carboxylic acids or their derivatives during the reaction.
Mode of Action
N-Boc-2-(aminomethyl)pyridine is used in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Biochemical Pathways
Given its role in the synthesis of amides , it can be inferred that it may influence pathways involving these compounds.
Result of Action
It’s known that this compound is used in the synthesis of amides , suggesting that its action results in the formation of these compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Boc-2-(aminomethyl)pyridine can be synthesized through a one-pot amidation process. This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . The reaction conditions are mild and efficient, making this method highly effective for the synthesis of amides.
Industrial Production Methods
In industrial settings, the preparation of N-Boc-2-(aminomethyl)pyridine typically involves the reaction of 2-aminomethylpyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-2-(aminomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Amidation Reactions: It can be used in the formation of amides through reactions with carboxylic acids or their derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc group.
Amidation Reactions: Carboxylic acids, acid chlorides, and carbodiimides are frequently used.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Deprotection Reactions: 2-(aminomethyl)pyridine.
Amidation Reactions: Corresponding amides.
Vergleich Mit ähnlichen Verbindungen
N-Boc-2-(aminomethyl)pyridine can be compared with other Boc-protected amines such as:
- N-Boc-2-aminopyridine
- N-Boc-3-aminomethylpyridine
- N-Boc-4-aminomethylpyridine
Uniqueness
N-Boc-2-(aminomethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where regioselectivity is important .
Eigenschaften
IUPAC Name |
tert-butyl N-(pyridin-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVWMMAKYQABGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476942 | |
| Record name | N-Boc-2-(aminomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134807-28-6 | |
| Record name | N-Boc-2-(aminomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-2-aminomethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




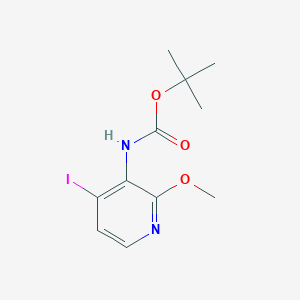
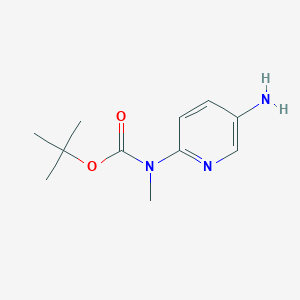
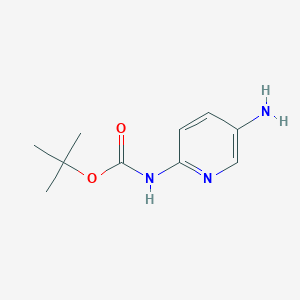
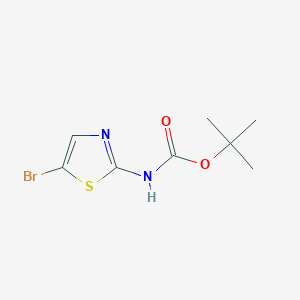

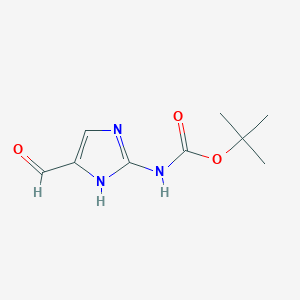
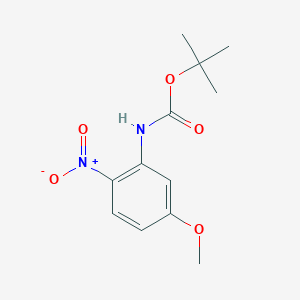
![(2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B153062.png)
